3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
CAS No.: 1115440-63-5
Cat. No.: VC5251532
Molecular Formula: C23H19ClN4O3S
Molecular Weight: 466.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115440-63-5 |
|---|---|
| Molecular Formula | C23H19ClN4O3S |
| Molecular Weight | 466.94 |
| IUPAC Name | 3-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C23H19ClN4O3S/c24-17-5-2-6-18(13-17)27-21(29)15-32-23-25-9-10-28(23)19-7-1-4-16(12-19)22(30)26-14-20-8-3-11-31-20/h1-13H,14-15H2,(H,26,30)(H,27,29) |
| Standard InChI Key | LCUQURQSJMRJJN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CO4 |
Introduction
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions:
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Imidazole Formation: Preparation of the imidazole ring using condensation reactions.
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Introduction of Chlorophenyl Group: Coupling reactions to attach the chlorophenyl moiety.
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Carbamoylation and Sulfanyl Addition: Functionalization with carbamoyl and sulfanyl groups.
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Benzamide and Furan Integration: Final attachment of benzamide and furan moieties under controlled conditions.
Common Reagents:
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Chlorinating agents (e.g., thionyl chloride)
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Carbamoylation reagents (e.g., isocyanates)
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Sulfur-containing compounds (e.g., thiols)
Industrial Production
For large-scale production:
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Continuous Flow Reactors: Ensure high yield and reproducibility.
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Automated Synthesis Platforms: Reduce costs while maintaining purity.
Chemical Reactions
The compound exhibits diverse reactivity due to its functional groups:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide or KMnO4 | Sulfoxides or sulfones |
| Reduction | Sodium borohydride or LiAlH4 | Amines or alcohols |
| Substitution | Nucleophiles or electrophiles | Modified derivatives |
These reactions are exploited in both research and industrial applications to synthesize derivatives with tailored properties.
Medicinal Chemistry
The compound is studied for its potential as a therapeutic agent due to its ability to interact with enzymes and receptors.
Pharmacology
Research focuses on its binding affinity to biological targets, which may include:
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Enzymes involved in metabolic pathways.
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Receptors mediating physiological responses.
Materials Science
The unique structural features make it a candidate for advanced materials development, including nanotechnology applications.
Mechanism of Action
The compound interacts with specific molecular targets:
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Enzyme Inhibition: Modulates enzymatic activity by binding to active sites.
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Receptor Interaction: Acts as an agonist or antagonist to influence signaling pathways.
Case Studies
Preliminary studies suggest potential anti-inflammatory and anticancer properties, though detailed in vivo evaluations are necessary.
Comparison with Similar Compounds
| Compound | Similarity | Difference |
|---|---|---|
| Other Imidazole Derivatives | Shared imidazole core | Different functional groups |
| Benzamide-based Compounds | Benzamide backbone | Lack of furan or sulfanyl functionality |
The combination of these functional groups makes this compound unique for specific research applications.
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